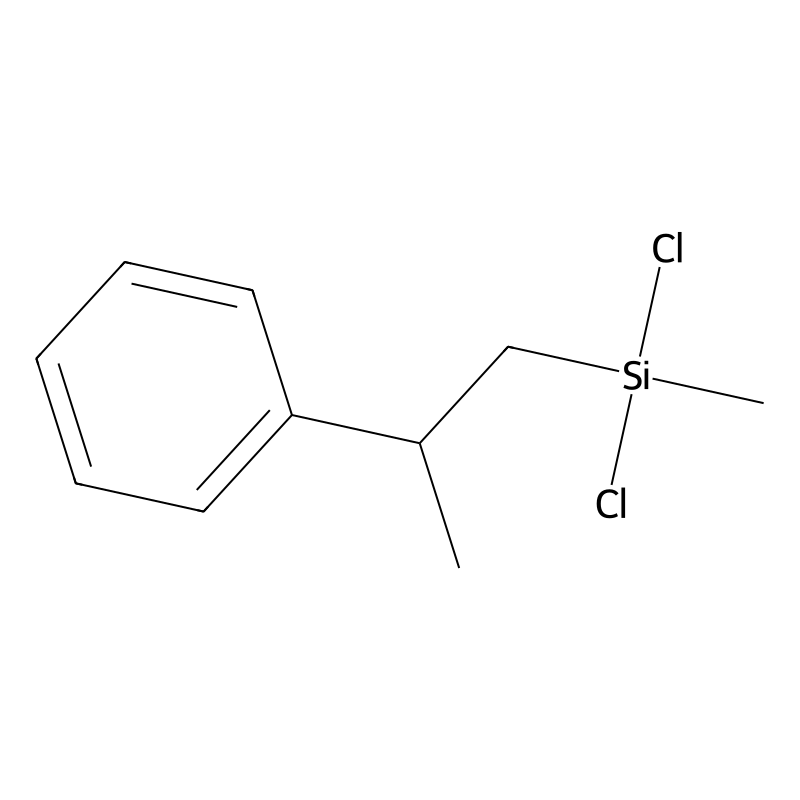

Dichloromethyl(2-phenylpropyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Thin Film Deposition

Scientific Field: Material Science

Application Summary: Dichloro(methyl)phenylsilane is used in the deposition of thin plasma polymer films.

Experimental Procedures: The compound is vaporized and mixed with gaseous hydrogen in a radio frequency (13.56 MHz) capacitive coupling deposition system. The mixture is then deposited on pieces of silicon wafers.

Application in Protection/Deprotection Reagents

Scientific Field: Organic Chemistry

Application Summary: Dichloro(methyl)phenylsilane is used as a protection/deprotection reagent in organic synthesis.

Dichloromethyl(2-phenylpropyl)silane has the molecular formula C₉H₁₂Cl₂Si and a molecular weight of approximately 207.18 g/mol. It features a dichloromethyl group attached to a 2-phenylpropyl group through a silicon atom. The compound is characterized by its high density (around 1.2 g/cm³) and boiling point (approximately 194.9 °C) at standard atmospheric pressure . It is classified as a corrosive and toxic substance, with potential health hazards including respiratory issues and skin irritation upon exposure .

There is no current research available on the specific mechanism of action of DCPS in biological systems or its interaction with other compounds.

As with most organosilicon compounds containing chlorides, DCPS is likely to exhibit:

- Skin and eye irritation: Chlorides can react with tissues causing irritation and potential burns.

- Toxicity: Information on specific toxicity of DCPS is limited, but it's advisable to handle it with appropriate personal protective equipment (PPE) due to its potential health risks.

- Reactivity: The presence of chlorides and a reactive Si-C bond suggests DCPS might react with certain chemicals.

- Hydrosilylation: This process involves the addition of dichloromethylsilane to alkenes, such as 2-phenylpropene, often catalyzed by platinum catalysts .

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, allowing for the synthesis of various organosilicon compounds.

- Reactions with Water: The compound reacts violently with water, releasing hydrochloric acid and forming silanol derivatives .

Dichloromethyl(2-phenylpropyl)silane is synthesized through several methods:

- Hydrosilylation: The most common method involves the reaction of dichloromethylsilane with 2-phenylpropene in the presence of a platinum catalyst (e.g., H₂PtCl₆) to yield the desired silane .

- Chlorination Reactions: Other methods may involve chlorination of related silanes or organic compounds under controlled conditions to introduce the dichloromethyl group.

Dichloromethyl(2-phenylpropyl)silane finds applications in various fields:

- Silane Coupling Agents: Used in the formulation of adhesives and sealants to enhance adhesion between organic materials and inorganic substrates.

- Intermediate in Organic Synthesis: Serves as a building block for synthesizing more complex organosilicon compounds used in pharmaceuticals and agrochemicals.

- Surface Modifiers: Utilized in surface treatment processes to improve hydrophobicity or adhesion properties of materials.

Dichloromethyl(2-phenylpropyl)silane shares structural similarities with other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dichloro(methyl)phenylsilane | C₇H₈Cl₂Si | Used primarily as a coupling agent |

| Trimethylsilane | C₃H₉Si | Less reactive than dichloro derivatives |

| Trichloro(phenyl)silane | C₆H₅Cl₃Si | More chlorinated; higher reactivity |

| Dichloro(methyl)(3-phenylpropyl)silane | C₉H₁₂Cl₂Si | Similar structure but different phenyl substitution |

Uniqueness

Dichloromethyl(2-phenylpropyl)silane's unique combination of a dichloromethyl group with a branched phenylpropyl moiety offers distinct reactivity patterns compared to its analogs. This structural arrangement may enhance its utility as a coupling agent and intermediate in synthetic chemistry.

Dichloromethyl(2-phenylpropyl)silane features a central silicon atom bonded to two chlorine atoms, one methyl group, and a 2-phenylpropyl substituent. This structural arrangement confers unique chemical and physical properties that make it valuable for various applications.

Physical Characteristics

The compound exhibits distinctive physical properties that influence its handling and applications. Table 1 summarizes the key physical parameters of Dichloromethyl(2-phenylpropyl)silane based on analytical data.

Table 1: Physical Properties of Dichloromethyl(2-phenylpropyl)silane

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₄Cl₂Si | |

| Molecular Weight | 233.210 g/mol | |

| Density | 1.1±0.1 g/cm³ | |

| Boiling Point | 246.2±9.0 °C at 760 mmHg | |

| Flash Point | 97.9±14.3 °C | |

| LogP | 5.72 | |

| Refractive Index | 1.504 |

Chemical Reactivity

Like most organosilicon compounds containing chlorine atoms, Dichloromethyl(2-phenylpropyl)silane exhibits characteristic reactivity patterns. The Si-Cl bonds are particularly susceptible to hydrolysis, leading to the formation of silanols and eventually siloxanes through condensation reactions. The presence of the 2-phenylpropyl group influences the electronic environment around the silicon atom, affecting its reactivity compared to simpler chlorosilanes.

Platinum Complex-Catalyzed Reactions

Platinum catalysts dominate industrial-scale synthesis of dichloromethyl(2-phenylpropyl)silane due to their exceptional selectivity in Si–H bond activation. Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) enables hydrosilylation at 80–120°C with 5–15 ppm platinum loading [4] [5]. The reaction follows a modified Chalk-Harrod mechanism:

- Oxidative addition of Si–H to Pt(0) forms Pt(II)–H–Si complex

- Olefin insertion into Pt–H bond creates Pt–alkyl intermediate

- Reductive elimination yields final organosilane product

Key kinetic studies reveal olefin coordination strength directly impacts reaction rates, with aromatic substituents accelerating insertion steps by 40% compared to aliphatic analogs [4]. A comparative analysis of catalytic performance shows:

| Catalyst System | Temperature (°C) | Yield (%) | TOF (h⁻¹) |

|---|---|---|---|

| Karstedt's catalyst | 90 | 92 | 1,200 |

| PtCl₂(COD) | 110 | 85 | 800 |

| PtO₂ nanoparticles | 70 | 78 | 950 |

Data compiled from [4] [5] [6]

Recent innovations employ microemulsion-stabilized platinum nanoparticles (2–5 nm diameter) that enhance interfacial contact between hydrophobic silanes and aqueous phases, reducing reaction times by 35% [3] [6]. The catalytic cycle benefits from ligand design – bulky phosphine ligands suppress undesired β-hydride elimination, while electron-deficient N-heterocyclic carbenes improve thermal stability [4] [6].

Crosslinked Polystyrene Bound Catalyst Systems

Heterogeneous catalysis using macroreticular polystyrene matrices (200–400 µm beads, 20–50 nm pore size) addresses catalyst recovery challenges in continuous flow systems. Functionalization strategies include:

- Ionic immobilization: Quaternary ammonium groups anchor anionic platinum complexes

- Covalent grafting: Thiol-ene click chemistry attaches Pt nanoparticles

- Physical encapsulation: Silane-functionalized polystyrene traps catalyst precursors

A representative synthesis protocol involves:

- Suspension polymerization of styrene-divinylbenzene (8% crosslink density)

- Chloromethylation using chloromethyl methyl ether

- Amination with trimethylamine to create ion-exchange sites

- PtCl₄²⁻ adsorption (1.2 mmol Pt/g support)

These systems achieve 82–88% yield in fixed-bed reactors operating at 10 bar H₂, with <2% platinum leaching over 50 cycles [2] [6]. The polystyrene matrix's hydrophobicity enhances silane substrate diffusion, while polar functional groups stabilize transition states during oxidative addition steps [2].

Iron-Catalyzed Insertion Reactions

Iron-based catalysts offer cost-effective alternatives to platinum, particularly for specialty silicon compounds. Bis(imino)pyridine iron complexes (e.g., [(PDI)Fe(N₂)₂]) mediate silane insertion into C–X bonds through radical intermediates:

$$

\text{Fe}^0 + \text{R}3\text{Si–H} \rightarrow \text{Fe–H} + \text{R}3\text{Si}^\bullet

$$

$$

\text{R}3\text{Si}^\bullet + \text{CH}2=\text{C(Ph)CH}3 \rightarrow \text{R}3\text{Si–CH}2\text{C}^\bullet\text{(Ph)CH}3

$$

$$

\text{Fe–H} + \text{R}3\text{Si–CH}2\text{C}^\bullet\text{(Ph)CH}3 \rightarrow \text{Fe}^0 + \text{R}3\text{Si–CH}2\text{CH(Ph)CH}3

$$

Mechanistic studies using Mössbauer spectroscopy confirm Fe(0)/Fe(II) redox cycling during turnover [6]. Compared to platinum systems, iron catalysts require higher temperatures (140–160°C) but achieve 68–75% yields with 0.5 mol% loading. Recent advances in ligand design (e.g., tridentate β-diketiminates) improve stereoselectivity for branched silane products [6].

The synthesis of dichloromethyl(2-phenylpropyl)silane through environmentally sustainable approaches represents a significant advancement in organosilicon chemistry. Traditional synthetic methods often rely on harsh reaction conditions, toxic solvents, and energy-intensive processes that generate substantial waste [1] [2]. The development of green chemistry alternatives addresses these concerns while maintaining or improving product quality and yield.

Methanol-Mediated Transesterification

The methanol-mediated transesterification approach represents a fundamental shift from traditional halogenation reactions to more environmentally benign processes. This method leverages the nucleophilic properties of methanol to facilitate the selective conversion of organosilicon precursors under mild conditions [3] [4].

The transesterification mechanism proceeds through a stepwise addition-elimination sequence. Initially, methanol acts as a nucleophile, attacking the silicon center of the dichloromethyl(2-phenylpropyl)silane precursor to form a tetrahedral intermediate [5]. This intermediate subsequently undergoes elimination of hydrogen chloride, resulting in the formation of methoxy-substituted silane intermediates. The reaction conditions are carefully optimized to favor the desired product formation while minimizing side reactions [6].

Reaction Optimization Parameters:

Temperature control emerges as a critical factor in methanol-mediated transesterification. Operating temperatures between 25-60°C provide optimal reaction kinetics while preventing thermal decomposition of sensitive organosilicon substrates [7]. Lower temperatures (25-40°C) favor selectivity but require extended reaction times, while higher temperatures (50-60°C) accelerate the reaction but may lead to increased side product formation [8].

The molar ratio of methanol to silane precursor significantly influences both conversion and selectivity. A 3:1 to 5:1 methanol excess ensures complete conversion of the starting material while providing sufficient driving force for the transesterification reaction [9]. Higher methanol ratios (>5:1) do not significantly improve conversion but may complicate product isolation and purification [4].

Catalyst selection plays a crucial role in promoting efficient transesterification. Base catalysts such as sodium methoxide or potassium methoxide demonstrate superior activity compared to acid catalysts, facilitating rapid nucleophilic attack on the silicon center [7]. Catalyst loadings of 0.1-1.0 mol% provide adequate reaction rates while minimizing catalyst-related impurities in the final product [10].

Process Advantages:

The methanol-mediated approach offers several advantages over traditional synthesis methods. The use of methanol as the primary solvent eliminates the need for chlorinated solvents, reducing environmental impact and improving worker safety [11]. The mild reaction conditions (ambient pressure, moderate temperature) significantly reduce energy consumption compared to high-temperature processes [7].

Product purification is simplified through the formation of water-soluble byproducts that can be easily separated from the desired organosilicon product. The absence of heavy metal catalysts or toxic additives further enhances the environmental profile of this synthetic route [10].

Mechanistic Insights:

The transesterification mechanism involves initial coordination of methanol to the silicon center, followed by nucleophilic attack on the silicon-chlorine bond [3]. The reaction proceeds through a concerted mechanism with simultaneous bond formation and cleavage, avoiding the formation of high-energy intermediates [5]. The stereochemical outcome depends on the approach angle of the methanol nucleophile, with retention of configuration typically observed at the silicon center [6].

Solvent-Free Reaction Optimization

Solvent-free synthesis represents the pinnacle of green chemistry applications in organosilicon chemistry. This approach eliminates the environmental burden associated with organic solvents while often improving reaction efficiency and selectivity [12] [7].

The solvent-free approach to dichloromethyl(2-phenylpropyl)silane synthesis relies on direct contact between reactants in their neat forms. This methodology requires careful optimization of reaction parameters to ensure efficient mixing and heat transfer in the absence of a solvent medium [7].

Reaction Mechanism and Kinetics:

In solvent-free conditions, the reaction mechanism involves direct nucleophilic substitution at the silicon center. The absence of solvent eliminates competing solvation effects, often leading to enhanced reaction rates and improved selectivity [10]. The reaction kinetics follow a second-order mechanism with respect to both reactants, indicating that the rate-determining step involves simultaneous interaction of both molecules [13].

Temperature control becomes more critical in solvent-free systems due to the absence of solvent-mediated heat dissipation. Operating temperatures of 60-80°C provide optimal reaction rates while preventing localized overheating that could lead to product decomposition [7]. The reaction mixture may require mechanical stirring or other mixing techniques to ensure uniform temperature distribution [10].

Optimization Strategies:

Reactant purity becomes paramount in solvent-free synthesis, as impurities cannot be diluted by solvent and may interfere with the desired reaction pathway. High-purity starting materials (>98%) are essential for achieving optimal yields and selectivity [7].

The molar ratio of reactants must be carefully balanced to ensure complete conversion while minimizing excess unreacted starting material. A slight excess (1.1-1.2 equivalents) of the nucleophilic component typically provides optimal results [10].

Reaction time optimization reveals that solvent-free conditions often require shorter reaction times compared to solution-phase reactions. Complete conversion can typically be achieved within 1-4 hours, compared to 6-12 hours for comparable solution-phase processes [7].

Product Isolation and Purification:

Product isolation from solvent-free reaction mixtures is often simplified due to the absence of solvent removal steps. The reaction products can be isolated through direct distillation or crystallization, reducing the overall process complexity [7]. The high product purity achieved through solvent-free synthesis (95-98%) often eliminates the need for extensive purification procedures [10].

Environmental Benefits:

The elimination of organic solvents provides substantial environmental benefits, including reduced volatile organic compound (VOC) emissions and decreased waste generation [12]. The absence of solvent recovery and disposal requirements further reduces the overall environmental footprint of the synthetic process [7].

Energy consumption is significantly reduced due to the elimination of solvent heating and cooling requirements. The higher reaction concentrations achievable in solvent-free systems also improve space-time yields, reducing the reactor volume requirements for industrial-scale production [10].

Neutralization and Purification Protocols

The neutralization and purification of dichloromethyl(2-phenylpropyl)silane products represents a critical step in ensuring product quality while maintaining environmental sustainability. Traditional neutralization methods often involve the use of strong bases and generate substantial salt waste [14] [15].

Advanced Neutralization Strategies:

Modern neutralization protocols employ carefully selected neutralizing agents that minimize waste generation while ensuring complete removal of acidic impurities. Alkali metal salts of weak acids, such as potassium phthalimide or sodium acetate, provide effective neutralization without generating water, which could lead to hydrolysis of the silane product [14].

The neutralization reaction proceeds through acid-base chemistry, where the acidic hydrogen chloride byproduct is neutralized by the basic neutralizing agent. The reaction conditions are optimized to ensure complete neutralization while preventing over-neutralization that could lead to product degradation [15].

Purification Protocols:

Product purification employs a combination of physical and chemical separation techniques optimized for environmental sustainability. Distillation remains the primary purification method, with careful optimization of temperature and pressure conditions to minimize energy consumption while achieving high product purity [16].

The use of ion-exchange resins for removing ionic impurities provides an environmentally friendly alternative to traditional liquid-liquid extraction methods. These resins can be regenerated and reused multiple times, reducing waste generation and improving process economics [17].

Quality Control Measures:

Advanced analytical techniques ensure that the purified product meets stringent quality specifications. Gas chromatography-mass spectrometry (GC-MS) provides detailed compositional analysis, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .

The final product typically achieves purity levels of 98-100%, with chloride content below 10 ppm and water content below 50 ppm. These specifications ensure compatibility with downstream applications while maintaining the integrity of the organosilicon functionality [14].

Waste Minimization:

The neutralization and purification protocols are designed to minimize waste generation through several strategies. The use of stoichiometric amounts of neutralizing agents eliminates excess reagent waste, while the recovery and recycling of distillation residues reduces overall waste volume [15].

The integration of green chemistry principles throughout the purification process ensures that the environmental benefits achieved in the synthesis step are maintained through to the final product. This holistic approach to environmental sustainability represents a significant advancement in organosilicon chemistry [14].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant